molecular formula C16H24N2O2S2 B6506260 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 1421498-80-7

1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No. B6506260
CAS RN: 1421498-80-7
M. Wt: 340.5 g/mol
InChI Key: HTFLTRWCXDVTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one, also known as MMT, is a novel compound synthesized in 2018 by a team of researchers from the University of California, San Diego. MMT is a member of the thiazolidinone family, which is composed of compounds with a core structure of five-membered heterocyclic ring with two nitrogen atoms. This compound has been studied for its potential applications in the field of medicinal chemistry and pharmacology.

Scientific Research Applications

1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one has been studied for its potential applications in the field of medicinal chemistry and pharmacology. It has been found to have anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. In addition, it has been shown to possess anti-inflammatory, anti-diabetic, and anti-cancer properties. Furthermore, this compound has been studied for its potential use as a novel therapeutic agent for various diseases, such as inflammation, diabetes, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one in laboratory experiments include its low toxicity, wide range of effects, and ease of synthesis. Furthermore, the compound has been found to be stable in aqueous solutions, making it suitable for use in in vitro studies. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in in vivo studies. In addition, the exact mechanism of action of this compound is still not fully understood, making it difficult to accurately study its effects.

Future Directions

The potential applications of 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one are still being explored. Possible future directions include further studies on the compound’s mechanism of action, as well as further studies on the compound’s potential therapeutic applications. In addition, further studies on the compound’s pharmacokinetics and pharmacodynamics could help to elucidate its effects in the body. Furthermore, further studies on the compound’s potential toxicity, as well as its potential interactions with other drugs, could help to determine its safety for use in humans. Finally, further research into the compound’s potential applications in the field of medicinal chemistry and pharmacology could help to further elucidate its therapeutic potential.

Synthesis Methods

The synthesis of 1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one was achieved by a two-step process. The first step involved the reaction of morpholine with 1,4-thiazepan-4-yl acetic acid in the presence of triethylamine in dichloromethane to form a morpholin-4-ylmethyl-1,4-thiazepan-4-yl acetic acid. The second step involved the reaction of the intermediate with thiophen-2-yl ethan-1-one in the presence of a base in dichloromethane to form this compound.

properties

IUPAC Name

1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S2/c19-16(11-15-3-1-10-22-15)18-4-2-9-21-13-14(18)12-17-5-7-20-8-6-17/h1,3,10,14H,2,4-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFLTRWCXDVTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.